![molecular formula C9H3F7O2 B13426257 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13426257.png)
2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone is a fluorinated organic compound with the molecular formula C9H4F7O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone typically involves the reaction of 4-fluoro-3-(trifluoromethoxy)benzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of trifluoromethyl carboxylic acids.
Reduction: Formation of 2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Employed in the production of specialty chemicals and materials with high thermal and chemical stability.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone involves its interaction with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the additional fluorine atoms on the phenyl ring.
1,1,1-Trifluoro-2,2,2-trichloroethane: Contains both trifluoromethyl and trichloromethyl groups, used in different applications.
Uniqueness
2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct chemical reactivity and stability. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C9H3F7O2 |
|---|---|
Peso molecular |
276.11 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H3F7O2/c10-5-2-1-4(7(17)8(11,12)13)3-6(5)18-9(14,15)16/h1-3H |
Clave InChI |
MKFPHHUJOKLGDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)C(F)(F)F)OC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



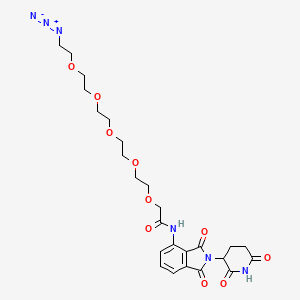
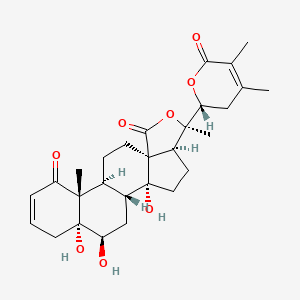
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B13426190.png)
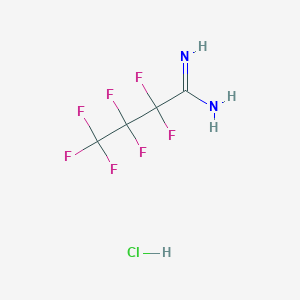
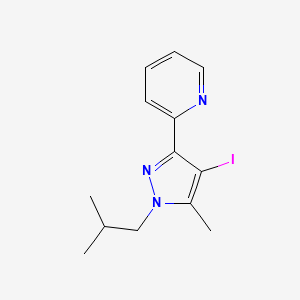

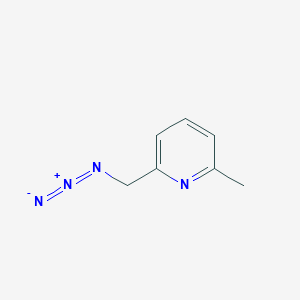
![3-Isobutyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13426216.png)
![3-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B13426223.png)
![(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13426235.png)
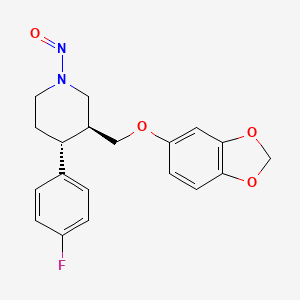
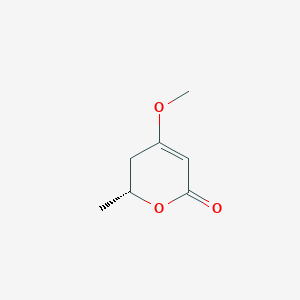
![1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13426261.png)
